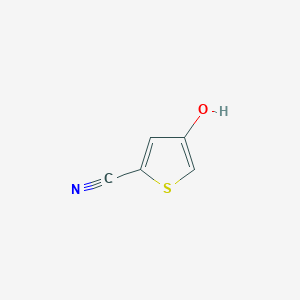![molecular formula C18H20N2O4 B14251616 N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine CAS No. 183719-19-9](/img/structure/B14251616.png)
N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine: is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a butane backbone through dihydroxylamine linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1,4-dibromobutane.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with 1,4-dibromobutane in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the final product, N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced further to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with biomolecules.
Medicine:
Drug Development: The compound’s structure allows it to be a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N,N’-[1,4-Bis(4-hydroxyphenyl)butane-1,4-diylidene]dihydroxylamine
- N,N’-[1,4-Bis(4-chlorophenyl)butane-1,4-diylidene]dihydroxylamine
Comparison:
- N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules.
- N,N’-[1,4-Bis(4-hydroxyphenyl)butane-1,4-diylidene]dihydroxylamine has hydroxyl groups instead of methoxy groups, which can affect its solubility and reactivity.
- N,N’-[1,4-Bis(4-chlorophenyl)butane-1,4-diylidene]dihydroxylamine contains chlorine atoms, which can enhance its reactivity in substitution reactions.
Eigenschaften
CAS-Nummer |
183719-19-9 |
|---|---|
Molekularformel |
C18H20N2O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-[4-hydroxyimino-1,4-bis(4-methoxyphenyl)butylidene]hydroxylamine |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-7-3-13(4-8-15)17(19-21)11-12-18(20-22)14-5-9-16(24-2)10-6-14/h3-10,21-22H,11-12H2,1-2H3 |
InChI-Schlüssel |
QLVWGYSFROFSDF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=NO)CCC(=NO)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


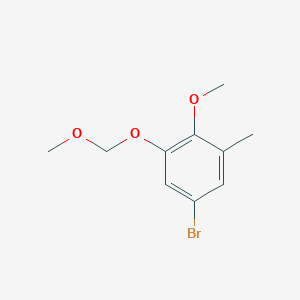
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
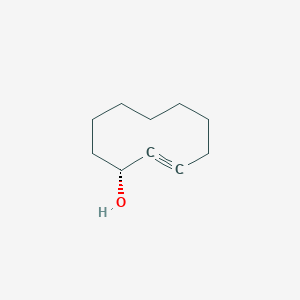
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)
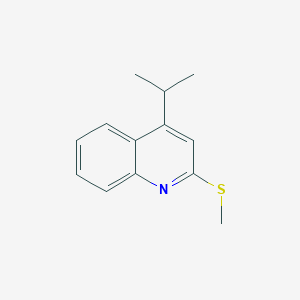
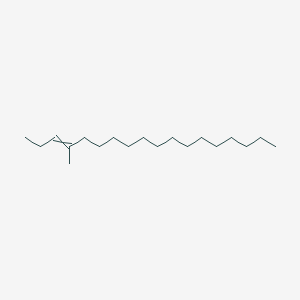
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

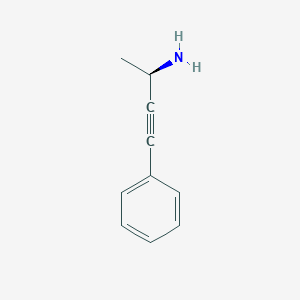
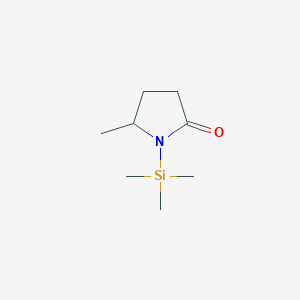

![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
